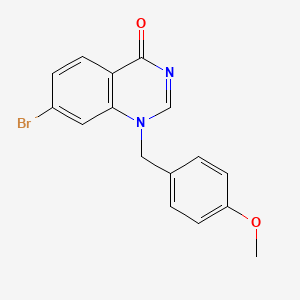
7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a bromine atom and a methoxybenzyl group in this compound may contribute to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid, 4-methoxybenzyl chloride, and bromine.
Formation of Quinazolinone Core: The 2-aminobenzoic acid is first converted to 2-aminobenzamide through an amidation reaction. This intermediate is then cyclized to form the quinazolinone core.
Bromination: The quinazolinone core is brominated at the 7-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Substitution with 4-Methoxybenzyl Group: The final step involves the substitution of the bromine atom with the 4-methoxybenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 7-bromo-1-(4-hydroxybenzyl)quinazolin-4(1H)-one.
Reduction: Formation of 7-bromo-1-(4-methoxybenzyl)dihydroquinazolin-4(1H)-one.
Substitution: Formation of 7-substituted quinazolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and infections.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxybenzyl groups may enhance binding affinity and specificity to these targets, leading to the modulation of cellular pathways involved in disease processes.
類似化合物との比較
Similar Compounds
7-bromoquinazolin-4(1H)-one: Lacks the 4-methoxybenzyl group, which may result in different biological activities.
1-(4-methoxybenzyl)quinazolin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological properties.
4(3H)-quinazolinone: The parent compound without any substituents, serving as a reference for understanding the effects of different substituents.
Uniqueness
7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one is unique due to the presence of both the bromine atom and the 4-methoxybenzyl group. These substituents may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
832114-32-6 |
|---|---|
分子式 |
C16H13BrN2O2 |
分子量 |
345.19 g/mol |
IUPAC名 |
7-bromo-1-[(4-methoxyphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-13-5-2-11(3-6-13)9-19-10-18-16(20)14-7-4-12(17)8-15(14)19/h2-8,10H,9H2,1H3 |
InChIキー |
YVDMZRSNHMMVNT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=NC(=O)C3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


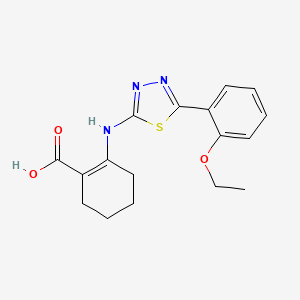


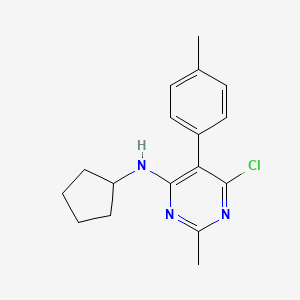
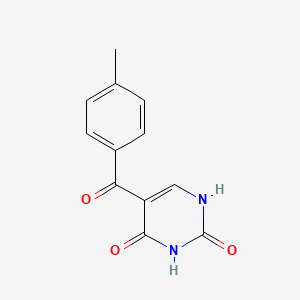
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)

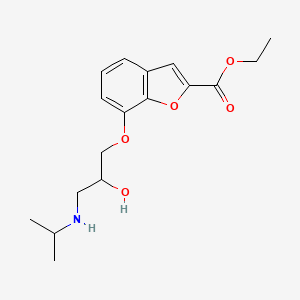

![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)


